![molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4](/img/no-structure.png)

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

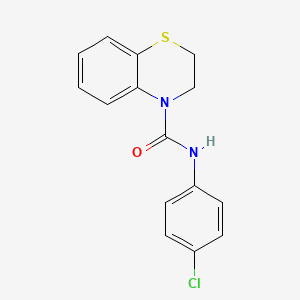

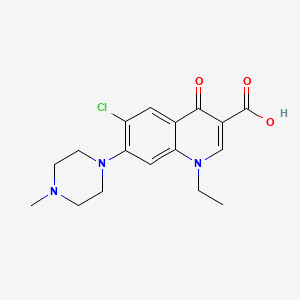

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and its mutants. It was first synthesized by a group of researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2016. Since then, this compound has gained significant attention due to its potential application in cancer treatment.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione belongs to a broader class of quinazoline derivatives known for their diverse biological activities and potential in drug development. Research into similar compounds has demonstrated a variety of synthesis methods and chemical properties. For instance, the reaction of 2-(acylamino)benzonitriles with primary aromatic amines has been a convenient synthesis method for 2-substituted 4-(arylamino)quinazolines, highlighting the versatility in the synthesis of quinazoline derivatives (Elina Marinho & M. Proença, 2015). Additionally, novel synthesis approaches have been developed for 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moieties, showcasing the compound's significant antitumor activity as an EGFRwt-TK inhibitor (Yaling Zhang et al., 2019).

Biological Activities and Applications

Quinazoline derivatives, including compounds similar to this compound, have been extensively studied for their biological activities. For example, 6-substituted-4-(3-bromophenylamino)quinazolines have been investigated as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases, displaying enhanced antitumor activity (H. Tsou et al., 2001). These findings underscore the potential of quinazoline derivatives in cancer therapy, particularly in targeting specific receptors involved in tumor growth and proliferation.

Furthermore, the synthesis and evaluation of substituted 2-benzoylaminothiobenzamides and their conversion to substituted 2-phenylquinazoline-4-thiones have been explored, revealing potential biological activities and laying the groundwork for further pharmacological studies (J. Hanusek et al., 2001). These compounds' diverse synthetic pathways and biological applications highlight the significant interest in quinazoline derivatives for medicinal chemistry research.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione' involves the reaction of 2-chloro-4-(N-ethylanilino)quinazoline with propylamine in the presence of a thiol reagent to yield the desired product.", "Starting Materials": [ "2-chloro-4-(N-ethylanilino)quinazoline", "propylamine", "thiol reagent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(N-ethylanilino)quinazoline in a suitable solvent.", "Step 2: Add propylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a thiol reagent to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

| 440334-13-4 | |

Formule moléculaire |

C19H22N4S |

Poids moléculaire |

338.47 |

Nom IUPAC |

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |

Clé InChI |

WMCUXLWSUIQCFW-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)